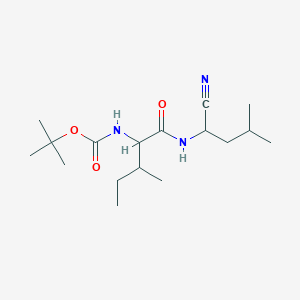

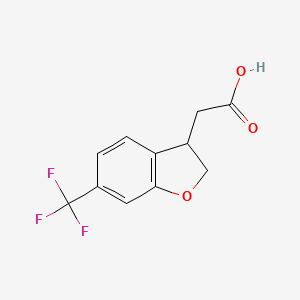

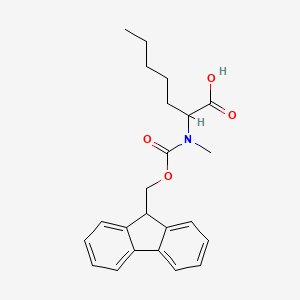

![molecular formula C14H13F3O2 B12310714 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 1-(4-(trifluorometil)fenil)biciclo[2.1.1]hexano-5-carboxílico es un compuesto que pertenece a la clase de los biciclo[2.1.1]hexanos. Estos compuestos se caracterizan por su estructura bicíclica única, que confiere una rigidez y estabilidad significativas. La presencia de un grupo trifluorometilo aumenta aún más las propiedades químicas del compuesto, convirtiéndolo en una entidad valiosa en diversas aplicaciones de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-(4-(trifluorometil)fenil)biciclo[2.1.1]hexano-5-carboxílico normalmente implica una reacción de cicloadición [2 + 2]. Este método utiliza la fotoquímica para crear nuevos bloques de construcción, que luego se pueden derivar a través de numerosas transformaciones . Otro enfoque implica el uso de una cicloadición formal catalizada por ácidos de Lewis entre éteres de enol sililados y biciclo[1.1.0]butanos .

Métodos de producción industrial: Los métodos de producción industrial para este compuesto aún se encuentran en fase de exploración. El enfoque modular que utiliza la fotoquímica y la catálisis ácida de Lewis ofrece una escalabilidad prometedora para la producción a gran escala .

Análisis de las reacciones químicas

Tipos de reacciones: El ácido 1-(4-(trifluorometil)fenil)biciclo[2.1.1]hexano-5-carboxílico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes.

Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución, dando lugar a la formación de diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Reactivos como halógenos o nucleófilos en condiciones apropiadas.

Principales productos: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos del compuesto original .

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

El ácido 1-(4-(trifluorometil)fenil)biciclo[2.1.1]hexano-5-carboxílico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas complejas.

Biología: Se investiga por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: Se explora por sus posibles aplicaciones terapéuticas debido a sus propiedades químicas únicas.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción del ácido 1-(4-(trifluorometil)fenil)biciclo[2.1.1]hexano-5-carboxílico implica su interacción con dianas moleculares y vías específicas. El grupo trifluorometilo mejora su afinidad de unión a ciertas enzimas y receptores, lo que provoca diversos efectos biológicos. La estructura bicíclica rígida también contribuye a su estabilidad y especificidad en las interacciones .

Compuestos similares:

- Ácido 1-(4-fluorofenil)biciclo[2.1.1]hexano-5-carboxílico

- 5,5-Dimetil-1-vinilbiciclo[2.1.1]hexano

Comparación: En comparación con compuestos similares, el ácido 1-(4-(trifluorometil)fenil)biciclo[2.1.1]hexano-5-carboxílico destaca por la presencia del grupo trifluorometilo, que confiere propiedades químicas únicas como un aumento de la lipofilia y la estabilidad metabólica. Esto lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .

Comparación Con Compuestos Similares

- 1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

- 5,5-Dimethyl-1-vinylbicyclo[2.1.1]hexane

Comparison: Compared to similar compounds, 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications .

Propiedades

Fórmula molecular |

C14H13F3O2 |

|---|---|

Peso molecular |

270.25 g/mol |

Nombre IUPAC |

1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid |

InChI |

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19) |

Clave InChI |

FOGPQGGRXATHKG-UHFFFAOYSA-N |

SMILES canónico |

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

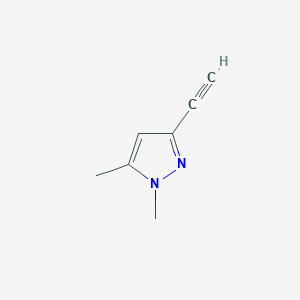

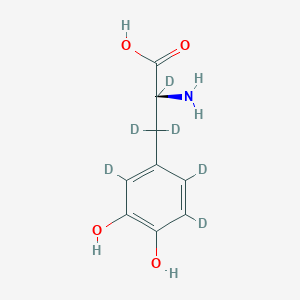

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

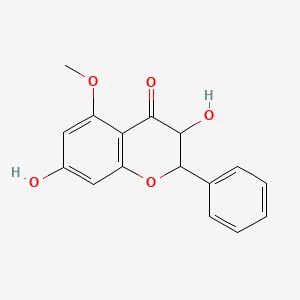

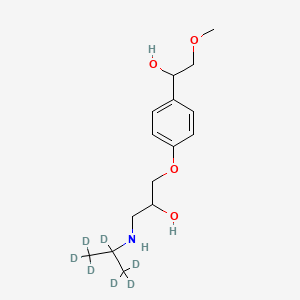

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

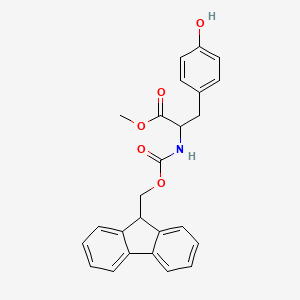

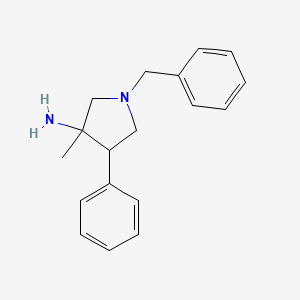

![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)